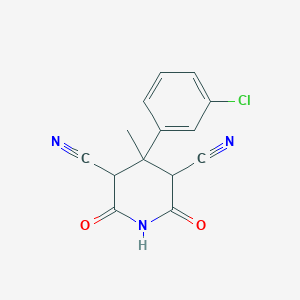
4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile often involves complex reactions, including novel protocols for chlorination and the use of specific reagents for functional group transformations. For instance, novel synthesis methods have been developed for related pyridine and piperidine derivatives, showcasing the diversity in synthetic routes and the intricacies involved in introducing specific functional groups to the core structure (Chigorina et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds emphasizes the importance of X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, in determining the geometric parameters, bonding patterns, and electronic structure. These analyses contribute to a deeper understanding of the molecular conformation, intermolecular interactions, and optical properties of such compounds (Jukić et al., 2010).
Chemical Reactions and Properties
The chemical behavior of this compound and related structures involves a variety of reactions, such as oxidative coupling and reactions with amines, showcasing the reactivity of the cyano and chlorophenyl groups. These reactions not only extend the utility of such compounds but also offer pathways for the synthesis of novel derivatives with potential biological activity (Kalogirou et al., 2015).
科学的研究の応用
Synthesis Applications
4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile and its derivatives, also known as Guareschi imides, have shown significant potential in various synthesis applications:
Synthesis of Tetrahydropyridinolates
Derivatives of 2,6-dioxopiperidine-3,5-dicarbonitrile have been used as building blocks in the synthesis of bispidine derivatives and biologically active compounds. The Guareschi reaction, involving ethyl cyanoacetate, ketones, and ammonia, is a common method for preparing these compounds, though it has some limitations. Innovations in this method have been explored for the efficient synthesis of 4-aryl-substituted Guareschi imides, demonstrating the compound's utility in organic synthesis (Chigorina et al., 2011).
Aminomethylation of Guareschi Imides
This compound has been involved in the aminomethylation process to create diazabicyclo[3.3.1]nonane derivatives, which have potential applications in medicinal chemistry (Khrustaleva et al., 2017).
Synthesis of Antifungal Compounds
Derivatives of this compound have been synthesized and tested for antifungal activity, showcasing its role in developing novel pharmaceutical agents (Ibrahim et al., 2008).
Synthesis of Pyridine Derivatives
Studies have explored the reduction and alkylation processes involving derivatives of 4-aryl-2,6-dioxopiperidine-3,5-dicarbonitrile, underlining the compound's versatility in synthesizing various pyridine derivatives (Zandersons et al., 1987).
Biological Evaluation and Other Applications
Evaluation of Antimicrobial Activity
Synthesis and biological evaluation of various derivatives have been conducted to assess their antimicrobial properties, indicating the potential for pharmaceutical applications (Abdel-Monem, 2004).
Solid-State Fluorescence Study
The compound has been used in the synthesis of fluorescent pyridine derivatives, which could have applications in materials science and analytical chemistry (Ershov et al., 2017).
Corrosion Inhibition Study
Pyridine derivatives of this compound have been studied for their potential as corrosion inhibitors in industrial applications, particularly in acid media (Ansari et al., 2015).
Nootropic Agents Synthesis
Research has also explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including derivatives of this compound, for potential nootropic (cognitive enhancement) applications (Valenta et al., 1994).
作用機序
Target of Action
It is known to interact with proteins such as protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .
Mode of Action
It is known that the compound has a role in the inhibition of these proteins
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-14(8-3-2-4-9(15)5-8)10(6-16)12(19)18-13(20)11(14)7-17/h2-5,10-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVZDIOMLOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)
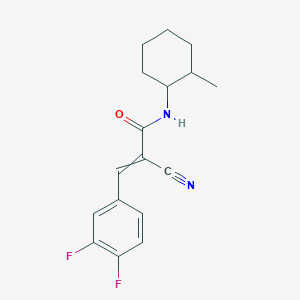
![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

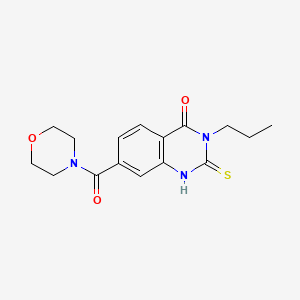
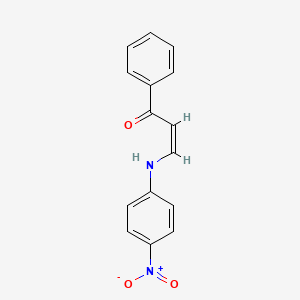
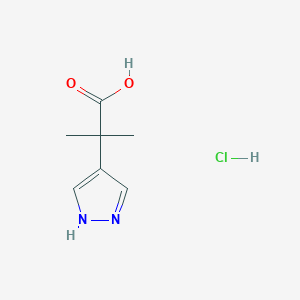
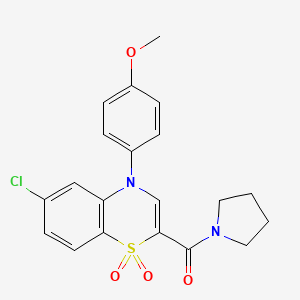

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)
![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)